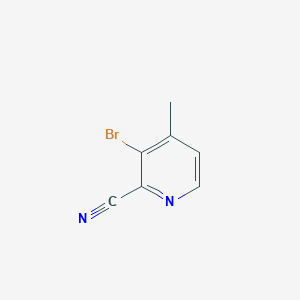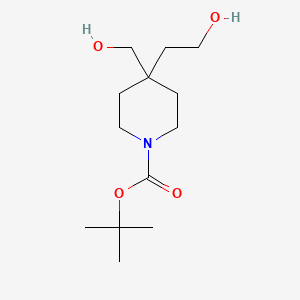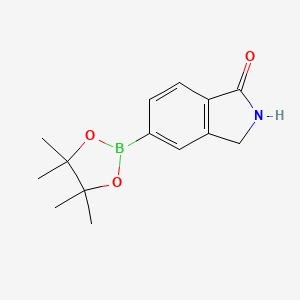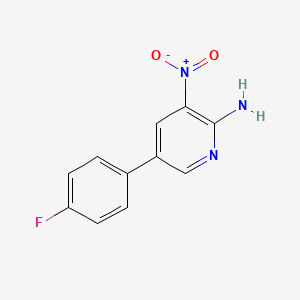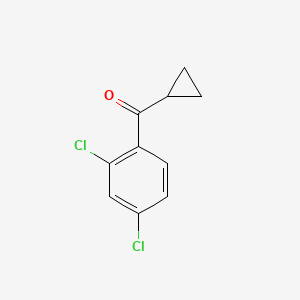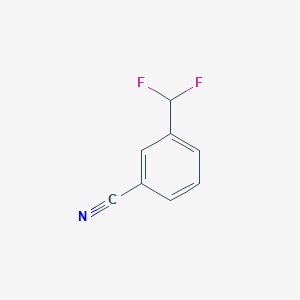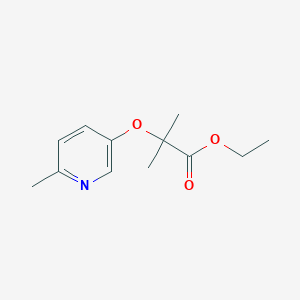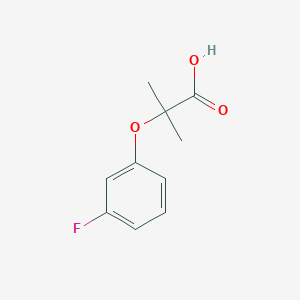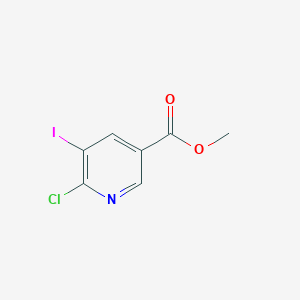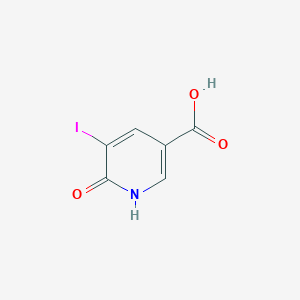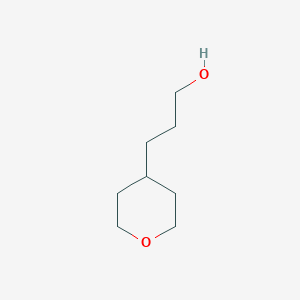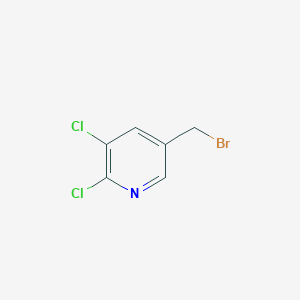
5-(Bromomethyl)-2,3-dichloropyridine
概要
説明
5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
科学的研究の応用
Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 5-(Bromomethyl)-2,3-dichloropyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .
類似化合物との比較
2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5-(bromomethyl)-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMFRJFVXIEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
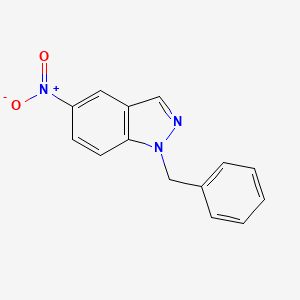
![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
